(S)-(+)-2-Chloropropan-1-ol (CAS 19210-21-0) is a high-value chiral halohydrin and an essential building block for enantioselective synthesis . Functioning primarily as a stable, liquid precursor to (S)-propylene oxide, it allows manufacturers to bypass the severe handling and storage limitations of volatile chiral epoxides [1]. With standard commercial availability at >97-99% enantiomeric excess (ee), it is a critical raw material for the production of chiral active pharmaceutical ingredients (APIs), agrochemicals, and advanced specialty polymers. Its procurement value lies in its ability to deliver high optical purity while maintaining reliable processability in standard atmospheric reactor setups.
Substituting (S)-(+)-2-Chloropropan-1-ol with generic or related alternatives introduces critical process failures and cost overruns. Using racemic 2-chloropropan-1-ol fundamentally caps downstream yield at 50% for chiral APIs, necessitating expensive, low-yield late-stage chiral resolution steps that generate massive chemical waste [1]. Attempting to bypass the halohydrin entirely by procuring direct (S)-propylene oxide introduces severe logistical hazards: as a highly volatile liquid (boiling point 34 °C), it requires pressurized storage, cold-chain logistics, and specialized gas-handling infrastructure [2]. Furthermore, using the (R)-enantiomer yields the incorrect stereocenter, leading to inactive or toxic diastereomers in pharmaceutical applications. Procurement of the (S)-halohydrin is therefore a supply-chain necessity for safe, scalable chiral synthesis.
A primary driver for procuring (S)-(+)-2-Chloropropan-1-ol is its highly differentiated handling profile compared to its direct downstream equivalent. (S)-(+)-2-Chloropropan-1-ol exhibits a boiling point of approximately 133 °C at atmospheric pressure, allowing it to be shipped and stored as a stable liquid under ambient conditions . In stark contrast, (S)-propylene oxide boils at 34 °C, requiring pressurized vessels, strict temperature controls, and specialized safety protocols to prevent explosive vaporization[1].
| Evidence Dimension | Boiling Point (Atmospheric Pressure) |
| Target Compound Data | ~133 °C (Stable liquid at ambient) |
| Comparator Or Baseline | (S)-Propylene oxide (34 °C) |
| Quantified Difference | ~99 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Eliminates the need for cold-chain logistics and pressurized reactor systems, drastically reducing shipping costs and operational hazards.
When synthesizing chiral drugs requiring a specific stereocenter, starting material purity dictates overall process efficiency. Using (S)-(+)-2-Chloropropan-1-ol with >98% ee ensures that downstream cyclization to the epoxide proceeds with near-complete retention of configuration [1]. If a racemic baseline is used, the maximum theoretical yield of the desired enantiomer is capped at 50%, and often drops to 30-40% after complex chiral chromatography or diastereomeric salt resolution [2].
| Evidence Dimension | Maximum Theoretical Chiral Yield |
| Target Compound Data | >98% (using enantiopure precursor) |
| Comparator Or Baseline | Racemic 2-chloropropan-1-ol (≤50%) |
| Quantified Difference | Approx. 2x increase in effective yield of the target enantiomer |
| Conditions | Downstream chiral API synthesis without late-stage resolution |
Doubles the effective material utilization and eliminates the bottleneck of late-stage chiral purification.
For facilities requiring chiral epoxides, (S)-(+)-2-Chloropropan-1-ol serves as a highly effective on-demand precursor. Treatment with a mild aqueous base triggers a rapid intramolecular Williamson ether synthesis, generating (S)-propylene oxide directly in the reaction mixture [1]. This bypasses the alternative route of asymmetric epoxidation of propene, which requires expensive chiral transition-metal catalysts and hazardous terminal oxidants .
| Evidence Dimension | Catalyst Requirement for Epoxide Generation |
| Target Compound Data | Standard inorganic base (e.g., NaOH) |
| Comparator Or Baseline | Asymmetric epoxidation of propene (Requires complex chiral catalysts) |
| Quantified Difference | Eliminates transition-metal catalyst costs and heavy-metal waste |
| Conditions | Industrial-scale synthesis of chiral propylene oxide derivatives |
Allows standard chemical plants to perform chiral epoxidations without investing in specialized high-pressure gas reactors or expensive chiral catalysts.
Because of its high boiling point and stability, this compound is a highly practical choice for facilities that need (S)-propylene oxide but lack the pressurized infrastructure to handle it safely. By adding a base to the reactor, the volatile epoxide is generated on demand and immediately consumed by the next synthetic step, drastically improving plant safety [1].
Directly downstream of its high enantiomeric excess (>98% ee), this halohydrin is critical for synthesizing chiral drugs that require an (S)-2-hydroxypropyl moiety. Procuring the enantiopure starting material prevents the need for wasteful late-stage chiral resolution, doubling the effective yield of the API.
Used as a chiral building block in the development of advanced herbicides and pesticides where stereochemistry dictates biological activity and environmental degradation rates. Its ease of handling allows for seamless integration into standard agrochemical production lines [2].
Flammable;Irritant